3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid
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Overview
Description
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid is a compound that features a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenyl ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl iodide in the presence of a base.
Attachment to the Phenyl Ring: The diazirine intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Acrylic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and diazirine ring can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid involves the photoreactive diazirine group, which can form reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling studies . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)acrylic acid: Lacks the diazirine ring, making it less suitable for photoaffinity labeling.
4-(Trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of the acrylic acid moiety, used in different types of coupling reactions.
4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of the acrylic acid moiety, used in different chemical applications.
Uniqueness
The presence of both the trifluoromethyl group and the diazirine ring in 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)acrylic acid makes it unique. This combination allows for enhanced stability, reactivity, and versatility in various scientific and industrial applications .
Properties
Molecular Formula |
C11H7F3N2O2 |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
(E)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-6H,(H,17,18)/b6-3+ |
InChI Key |
GFAOXIACRCKNLU-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C2(N=N2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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